An In-Depth Technical Guide to 1-Methoxy-4-nitro-2-phenoxybenzene: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 1-Methoxy-4-nitro-2-phenoxybenzene: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-4-nitro-2-phenoxybenzene, a substituted diaryl ether with potential applications in organic synthesis and medicinal chemistry. This document delves into its chemical structure, physical properties, and a detailed exploration of its synthesis via the Ullmann condensation. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering insights into the handling, synthesis, and potential utility of this compound.
Introduction
1-Methoxy-4-nitro-2-phenoxybenzene is an aromatic organic compound characterized by a diaryl ether linkage, with a methoxy and a nitro group substituting one of the benzene rings. The unique arrangement of these functional groups imparts specific chemical properties that make it an interesting building block in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a distinct electronic environment within the molecule, influencing its reactivity and potential biological activity. This guide will provide a detailed examination of its chemical identity, physical characteristics, and a robust protocol for its synthesis, empowering researchers to effectively utilize this compound in their work.
Chemical Structure and Identification
The molecular structure of 1-Methoxy-4-nitro-2-phenoxybenzene consists of a phenoxy group attached to a methoxy- and nitro-substituted benzene ring.
Molecular Formula: C₁₃H₁₁NO₄
Molecular Weight: 245.23 g/mol
IUPAC Name: 1-methoxy-4-nitro-2-phenoxybenzene[1]
Canonical SMILES: COC1=C(C=C(C=C1)[O-])OC2=CC=CC=C2
InChI Key: FGSKHRBOXIIWTN-UHFFFAOYSA-N
The structure features a diaryl ether core, which is a common motif in many biologically active compounds and natural products. The presence of the nitro group at the para position to the methoxy group and ortho to the phenoxy linkage significantly influences the molecule's electronic properties and reactivity.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of 1-Methoxy-4-nitro-2-phenoxybenzene is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₄ | |
| Molecular Weight | 245.23 g/mol | |
| Physical Form | Solid | [2] |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 245.068808 g/mol | |
| Monoisotopic Mass | 245.068808 g/mol | |
| Topological Polar Surface Area | 64.3 Ų | |
| Heavy Atom Count | 18 |
Note: Some of the listed properties are computed values from PubChem.
The solid nature of this compound at room temperature is typical for substituted diaryl ethers of this molecular weight.[2] Its solubility is expected to be higher in organic solvents compared to water, a common characteristic for such aromatic structures.
Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene: The Ullmann Condensation
The most logical and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3] For the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene, this would involve the reaction of a suitably substituted halo-nitro-methoxybenzene with phenol, or a halo-phenoxybenzene with a methoxy-nitrophenol. The presence of an electron-withdrawing group, such as the nitro group, on the aryl halide enhances its reactivity in nucleophilic aromatic substitution, making the Ullmann condensation a favorable approach.
Reaction Principle
The Ullmann condensation for diaryl ether synthesis is a robust and versatile method.[3] The reaction typically requires a copper catalyst, often in the form of copper(I) salts like CuI or Cu₂O, a base to deprotonate the phenol, and a high-boiling polar solvent.[4] Modern variations of the Ullmann reaction may employ ligands to improve catalyst performance and allow for milder reaction conditions.[4]
Detailed Experimental Protocol
The following is a generalized, yet detailed, experimental protocol for the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene based on established Ullmann condensation procedures. This protocol should be adapted and optimized based on laboratory-specific conditions and available starting materials.
Reactants:
-
2-Bromo-5-nitroanisole (or 2-chloro-4-nitroanisole)
-
Phenol
-
Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (as base)
-
High-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-nitroanisole (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable volume of DMF or DMSO to the flask to ensure proper mixing. Add the copper(I) iodide catalyst (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to a temperature of 120-150°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-Methoxy-4-nitro-2-phenoxybenzene.
Causality Behind Experimental Choices
-
Choice of Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[4] The electron-withdrawing nitro group further activates the aryl halide towards nucleophilic attack.
-
Base: A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Cesium carbonate is often more effective than potassium carbonate, leading to higher yields and milder reaction conditions, although it is more expensive.[5]
-
Catalyst: Copper(I) salts are the classic catalysts for the Ullmann condensation. The use of ligands can stabilize the copper catalyst and facilitate the reductive elimination step, which is often the rate-limiting step.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and to achieve the high temperatures often required for the reaction to proceed at a reasonable rate.
Synthesis Workflow Diagram
Caption: Ullmann condensation workflow for the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene.
Applications in Research and Drug Development
While specific applications of 1-Methoxy-4-nitro-2-phenoxybenzene are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in several areas of chemical research and drug development.
Intermediate in Organic Synthesis
The nitro group in 1-Methoxy-4-nitro-2-phenoxybenzene can be readily reduced to an amino group. This transformation provides a key functional handle for the introduction of a wide variety of substituents, making it a versatile precursor for the synthesis of more complex molecules. The resulting amino-diaryl ether can serve as a scaffold for the construction of libraries of compounds for screening in drug discovery programs.
Potential Pharmacological Significance
The diaryl ether scaffold is present in a number of biologically active compounds. For instance, substituted diphenyl ethers have been investigated for their antibacterial activity.[6] Furthermore, the nitroaromatic moiety is a known pharmacophore in various drugs, exhibiting a wide range of biological activities including antibacterial, antineoplastic, and antiparasitic effects.[7] The combination of the diaryl ether and the nitroaromatic group in 1-Methoxy-4-nitro-2-phenoxybenzene suggests that its derivatives could be explored for various therapeutic applications. Recent studies have also highlighted nitro-diphenyl ethers as emerging covalent inhibitors targeting cysteine residues, with potential antiviral activity.[8]
Logical Pathway for Application Exploration
Caption: Logical workflow for exploring the applications of 1-Methoxy-4-nitro-2-phenoxybenzene in drug discovery.
Conclusion
1-Methoxy-4-nitro-2-phenoxybenzene is a fascinating molecule with significant potential as a synthetic intermediate. This guide has provided a thorough overview of its chemical structure, physical properties, and a detailed, practical approach to its synthesis via the Ullmann condensation. The insights into its potential applications in drug discovery, based on the known activities of its core structural motifs, should encourage further investigation into this and related compounds. As a Senior Application Scientist, I believe that a solid understanding of the fundamental chemistry and synthetic accessibility of such building blocks is paramount to the successful development of novel and effective therapeutic agents.
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Wolfe, J. P.; Buchwald, S. L. The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. J. Org. Chem.1999 , 64 (18), 6820–6822. [Link]
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